molecular formula C19H24N4O2 B2442172 N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251692-39-3

N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2442172
CAS No.: 1251692-39-3
M. Wt: 340.427
InChI Key: BLTLZWHHSCDJDA-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

One notable application is the compound's role as a histone deacetylase (HDAC) inhibitor. Zhou et al. (2008) describe the design, synthesis, and biological evaluation of a compound, highlighting its selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations. This inhibition is crucial as it blocks cancer cell proliferation and induces cell cycle arrest and apoptosis, showcasing the compound's potential as an anticancer drug (Zhou et al., 2008).

ACAT-1 Inhibition for Disease Treatment

Another application involves the compound's utility in inhibiting human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a key enzyme in cholesterol metabolism. Shibuya et al. (2018) identified a potent inhibitor of ACAT-1, suggesting the compound's use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Nano-Materials

In the realm of antimicrobial research, Mokhtari and Pourabdollah (2013) reported on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, which were synthesized and found to be effective against pathogenic bacteria and Candida species. This study underscores the compound's potential in developing antimicrobial nano-materials (Mokhtari & Pourabdollah, 2013).

Antineoplastic Tyrosine Kinase Inhibition

Gong et al. (2010) focused on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified the main metabolic pathways of flumatinib in humans, highlighting the parent drug's recovery in human plasma, urine, and feces. Such research is crucial for understanding the compound's pharmacokinetics and optimizing its therapeutic efficacy (Gong et al., 2010).

Mechanism of Action

Target of Action

The primary target of F3406-9722 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 is a critical component of the virus, mediating the pH-dependent fusion in the endosome compartment required for the virus to enter host cells .

Mode of Action

F3406-9722 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, which is necessary to initiate transcription and replication of the virus genome . The compound’s action is specific to the transmembrane domain of GP2, with residue M437 identified as critical for virus susceptibility to F3406-9722 .

Biochemical Pathways

Its mechanism of action suggests that it disrupts the normal life cycle of the lcmv by preventing the virus from entering host cells . This disruption likely affects downstream viral replication and assembly processes.

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (adme) properties of a compound . These properties influence the bioavailability of the compound and its ability to reach its target in the body. Future research should focus on these aspects to fully understand the pharmacokinetic profile of F3406-9722.

Result of Action

The primary result of F3406-9722’s action is the inhibition of LCMV cell entry, thereby preventing the virus from replicating within host cells . This could potentially limit the spread of the virus within the host organism, reducing the severity of the infection.

Action Environment

The action of F3406-9722 is influenced by the pH of the endosome compartment, as its mechanism of action involves interfering with the pH-dependent fusion mediated by LCMV glycoprotein GP2

Properties

IUPAC Name

N-benzyl-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-12-18(25)23(19(21-15)22-10-6-3-7-11-22)14-17(24)20-13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTLZWHHSCDJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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